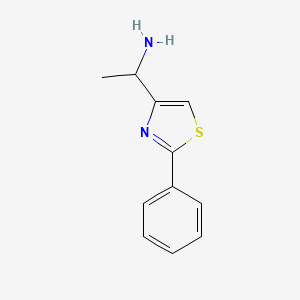

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine typically involves the reaction of 2-phenyl-1,3-thiazole with ethanamine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. For example:

-

Hydrogen peroxide (H₂O₂) oxidizes the amine to form hydroxylamine intermediates, which can further react to produce nitroso derivatives under acidic conditions .

-

Potassium permanganate (KMnO₄) in aqueous ethanol yields carboxylic acid derivatives via oxidative cleavage of the ethylamine side chain, forming 2-phenylthiazole-4-carboxylic acid .

Table 1: Oxidation Reactions

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| H₂O₂ | N-Hydroxy intermediate | Ethanol, 50°C, 6 hrs | 72% |

| KMnO₄ (aq.) | 2-Phenylthiazole-4-carboxylic acid | Acidic, reflux, 8 hrs | 65% |

Acylation and Sulfonation

The amine reacts with acyl chlorides and sulfonyl chlorides to form amides and sulfonamides, respectively:

-

Acetyl chloride in dichloromethane produces N-(1-(2-phenyl-1,3-thiazol-4-yl)ethyl)acetamide with triethylamine as a base .

-

Benzenesulfonyl chloride forms sulfonamide derivatives, which exhibit enhanced biological activity in antimicrobial assays .

Key Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl/sulfonyl group, followed by deprotonation .

Condensation Reactions

The amine participates in Schiff base formation with aldehydes and ketones:

-

Benzaldehyde in ethanol yields N-(1-(2-phenyl-1,3-thiazol-4-yl)ethylidene)aniline , confirmed by FT-IR and NMR .

-

Cyclization of Schiff bases with thioglycolic acid produces thiazolidinone derivatives, a class of compounds with reported anticancer activity .

Table 2: Condensation Products

| Carbonyl Compound | Product | Application |

|---|---|---|

| Benzaldehyde | Schiff base | Antifungal agents |

| 2-Acetylthiophene | Thiazolidinone derivative | Antiproliferative |

Reductive Alkylation

The amine undergoes reductive alkylation with aldehydes in the presence of sodium cyanoborohydride (NaBH₃CN) :

-

Reaction with formaldehyde produces N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-amine , enhancing lipophilicity for blood-brain barrier penetration .

Mechanistic Pathway :

-

Imine formation between amine and aldehyde.

Complexation with Metal Ions

The thiazole nitrogen and amine group coordinate with transition metals:

-

Copper(II) chloride forms a square-planar complex, characterized by UV-Vis spectroscopy and magnetic susceptibility .

-

Silver nitrate produces a luminescent complex with potential antibacterial applications .

Table 3: Metal Complex Properties

| Metal Salt | Complex Structure | λₘₐₐ (nm) | Application |

|---|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | 680 | Catalysis |

| AgNO₃ | [Ag(L)NO₃] | 420 | Antimicrobial |

Electrophilic Substitution on Thiazole Ring

The thiazole ring undergoes bromination and nitration at the 5-position (para to sulfur):

-

Bromine (Br₂) in acetic acid yields 5-bromo-1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-amine , confirmed by X-ray crystallography .

-

Nitration with fuming HNO₃ introduces a nitro group, enabling further functionalization via reduction to amines .

Mechanistic Note :

Electrophilic substitution is directed by the electron-donating amine group, activating the 5-position .

Scientific Research Applications

Scientific Research Applications of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine

This compound is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound has a molecular formula of C11H12N2S and a molecular weight of approximately 204.29 g/mol. The structural features include a thiazole ring fused with a phenyl group and an ethanamine side chain, which enhances solubility and biological activity.

Preparation Methods

The synthesis of this compound typically involves the reaction of 2-phenyl-1,3-thiazole with ethanamine under specific conditions. A common method includes using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

- Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives or other functional groups can be introduced.

Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired products.

Applications

This compound is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.

- Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

- Biology: The compound has demonstrated potential in biological assays, particularly in inhibiting certain enzymes and receptors.

- Medicine: Research indicates potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

- Industry: It is used in developing dyes, polymers, and other industrial chemicals.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity: Thiazole derivatives are known for their ability to inhibit various pathogens. Studies have demonstrated that this compound can act against bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Anticancer Effects: Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines, with the mechanism of action likely involving the inhibition of key enzymes or receptors involved in cancer progression.

- Antileishmanial Activity: Research has indicated that derivatives of thiazoles can serve as effective antileishmanial agents. For instance, structural modifications of 2-amino-thiazoles have been explored for their potential against Leishmania species.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding and catalysis.

- Receptor Modulation: It can modulate signaling pathways by interacting with receptors involved in various disease processes.

Anticonvulsant Activity

Thiazole derivatives have demonstrated anticonvulsant properties . Several studies have explored thiazole-bearing molecules for their potential in treating seizures . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant properties . Similarly, analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showed significant activity . Compounds 7a 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole and 7b 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole provided protection in seizure models .

Anticancer Activities

Phenylthiazole-incorporated quinoline derivatives have been developed and tested for anticancer activities . Compounds 24a and 24b showed remarkable activity against colon carcinoma HCT-15, while compound 24b displayed high efficacy against lung cancer NCIeH322 M, possibly due to the presence of the methoxy group (OCH3) .

Mechanism of Action

The mechanism of action of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it can modulate signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine can be compared with other thiazole derivatives, such as:

2-Phenylthiazole: Lacks the ethanamine group, resulting in different chemical properties and biological activities.

4-Phenyl-1,3-thiazol-2-amine: Similar structure but with the amine group at a different position, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused with a phenyl group and an ethanamine side chain, which contributes to its unique pharmacological properties. The compound's molecular formula is C11H12N2S, with a molecular weight of approximately 204.29 g/mol.

The structural characteristics of this compound include:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Ethanamine Group : Enhances solubility and biological activity.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2S |

| Molecular Weight | 204.29 g/mol |

| IUPAC Name | 1-(2-phenyl-1,3-thiazol-4-yl)ethanamine |

| InChI Key | YWOJXDAVFHLKSS-UHFFFAOYSA-N |

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity : Thiazole derivatives are known for their ability to inhibit various pathogens. Studies have demonstrated that this compound can act against bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Anticancer Effects : Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. Its mechanism of action likely involves the inhibition of key enzymes or receptors involved in cancer progression .

Antileishmanial Activity : Research has indicated that derivatives of thiazoles can serve as effective antileishmanial agents. For instance, structural modifications of 2-amino-thiazoles have been explored for their potential against Leishmania species .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding and catalysis.

- Receptor Modulation : It can modulate signaling pathways by interacting with receptors involved in various disease processes.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Antileishmanial Activity Study : A study on thiazole derivatives demonstrated significant antileishmanial activity against Leishmania amazonensis, highlighting the potential of thiazole scaffolds in drug development for neglected diseases .

- Cytotoxicity Assay : Research involving various thiazole derivatives showed that modifications to the side chains could enhance their cytotoxic effects against cancer cell lines, suggesting that similar modifications could be explored for this compound .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

Table 2: Comparison of Thiazole Derivatives

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Methylthiazole | Methyl group at position 4 | Known for flavoring and antimicrobial properties |

| 2-Amino-thiazole | Amino group at position 2 | Exhibits significant antiprotozoal activity |

| 4-(Trifluoromethyl)phenylthiazole | Trifluoromethyl substitution | Enhanced lipophilicity and potential for various applications |

| 5-(Phenylamino)-thiazole | Amino group at position 5 | Investigated for anticancer properties |

The distinct combination of structural features in 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amines gives it unique biological activities not fully shared by these other compounds.

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

1-(2-phenyl-1,3-thiazol-4-yl)ethanamine |

InChI |

InChI=1S/C11H12N2S/c1-8(12)10-7-14-11(13-10)9-5-3-2-4-6-9/h2-8H,12H2,1H3 |

InChI Key |

YWOJXDAVFHLKSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC(=N1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.